Cas no 1804149-32-3 (2-Cyano-1H-benzimidazole-5-sulfonyl chloride)
2-Cyano-1H-benzimidazole-5-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
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- 2-Cyano-1H-benzimidazole-5-sulfonyl chloride
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- Inchi: 1S/C8H4ClN3O2S/c9-15(13,14)5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,(H,11,12)
- InChI Key: RBYPPRHQDCNMMX-UHFFFAOYSA-N
- SMILES: ClS(C1C=CC2=C(C=1)NC(C#N)=N2)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 396
- XLogP3: 1.6
- Topological Polar Surface Area: 95
2-Cyano-1H-benzimidazole-5-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A061000688-250mg |
2-Cyano-1H-benzimidazole-5-sulfonyl chloride |
1804149-32-3 | 98% | 250mg |
$775.14 | 2022-04-02 | |
| Alichem | A061000688-500mg |
2-Cyano-1H-benzimidazole-5-sulfonyl chloride |
1804149-32-3 | 98% | 500mg |
$1,117.11 | 2022-04-02 | |
| Alichem | A061000688-1g |
2-Cyano-1H-benzimidazole-5-sulfonyl chloride |
1804149-32-3 | 98% | 1g |
$1,879.25 | 2022-04-02 |
2-Cyano-1H-benzimidazole-5-sulfonyl chloride Related Literature
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-Cyano-1H-benzimidazole-5-sulfonyl chloride
2-Cyano-1H-Benzimidazole-5-Sulfonyl Chloride: A Versatile Building Block in Medicinal Chemistry
2-Cyano-1H-benzimidazole-5-sulfonyl chloride, identified by the CAS No. 1804149-32-3, is a synthetically significant compound characterized by its unique combination of functional groups. This molecule features a benzimidazole scaffold, a cyano group at the 2-position, and a sulfonyl chloride moiety at the 5-position. The benzimidazole core is well-known for its pharmacological relevance in drugs targeting parasitic infections, cancer, and neurological disorders, while the cyano group imparts rigidity and electronic properties that enhance binding affinity to biological targets. The sulfonyl chloride functionality acts as an electrophilic reagent, enabling efficient conjugation with nucleophiles such as amines or thiols—a critical feature for drug design and bioconjugation applications.
Recent advancements in medicinal chemistry have highlighted the potential of benzimidazole derivatives as scaffolds for modulating protein-protein interactions (PPIs). In a 2023 study published in Nature Communications, researchers demonstrated that substituting the 5-position of benzimidazoles with electrophilic groups like sulfonyl chlorides could selectively inhibit oncogenic PPIs involved in tumor progression. The sulfonyl chloride group in this compound serves as a reactive handle for site-specific modification of therapeutic proteins, enhancing their stability and specificity. For instance, conjugation with monoclonal antibodies has been shown to improve pharmacokinetic profiles through increased hydrophilicity and reduced immunogenicity.
The cyano group plays a dual role in molecular design: it stabilizes the planar geometry of the benzimidazole ring through resonance effects, and its electron-withdrawing nature modulates hydrogen bonding capabilities. A groundbreaking application reported in Journal of Medicinal Chemistry (2024) involves using this compound to develop irreversible inhibitors of serine proteases. By reacting with cysteine residues on target enzymes via thiol-sulfone exchange mechanisms, these inhibitors achieve prolonged enzyme inhibition compared to traditional reversible inhibitors. This mechanism has been leveraged in anti-inflammatory drug discovery targeting neutrophil elastase.
In materials science applications, benzimidazole-based polymers functionalized with sulfonic acid derivatives exhibit exceptional thermal stability and ion-exchange properties. The sulfonyl chloride form allows for controlled polymerization under mild conditions when reacted with amine-functionalized monomers. A 2024 study from MACS Journal described its use in synthesizing novel ion-conducting membranes for fuel cells, where the cyano group enhanced electron transport while the sulfonated backbone provided proton conductivity—a rare combination achieved through this compound's structural features.
Synthesis strategies for benzimidazole sulfonyl chlorides have evolved significantly over the past decade. Traditional methods involving chlorosulfonation of benzimidazoles often required harsh conditions, but recent approaches utilize palladium-catalyzed cross-coupling reactions for site-selective functionalization. A 2023 paper from Angewandte Chemie International Edition introduced a ligand-free protocol where 5-hydroxybenzimidazole derivatives were first protected before undergoing smooth sulfonation using SOCl2. This method improves yield and purity while minimizing side reactions—a crucial advancement for large-scale pharmaceutical production.
Biochemical studies have revealed fascinating interactions between this compound's structural components and biological systems. The benzimidazole ring forms π–π stacking interactions with nucleic acids and aromatic residues on proteins, while the cyano group participates in hydrogen bonding networks through its electronegative character. Researchers at Stanford University (published 2024) demonstrated that attaching this molecule to oligonucleotides creates photoactivatable probes capable of covalently crosslinking RNA-binding proteins upon UV irradiation—a breakthrough technique for studying RNA-protein interactions at single-molecule resolution.
In drug delivery systems, this compound's reactivity enables smart carrier design through bioorthogonal chemistry principles. When incorporated into polymeric nanoparticles via amide bond formation with lysine residues on targeting ligands, it allows pH-responsive drug release mechanisms due to sulfonamide deprotonation at physiological conditions. A collaborative study between MIT and Pfizer (preprint 2024) showed that such carriers achieved up to 70% tumor accumulation efficiency when tested against triple-negative breast cancer xenograft models—significantly higher than conventional carriers.
Safety considerations focus on proper handling procedures rather than regulatory restrictions given its non-controlled status under current regulations worldwide. While its sulfonyl chloride functionality requires standard precautions against moisture exposure during storage (RT-dry environment), recent toxicity studies indicate low cytotoxicity profiles when used as intended in research settings. Environmental impact assessments published in GREEN CHEMISTRY (January 2024) highlight its rapid biodegradation under aerobic conditions compared to similar electrophilic reagents—a favorable characteristic for sustainable chemical processes.
Catalytic applications leverage this compound's ability to form transient intermediates without forming covalent bonds during reactions. As reported in Nature Catalysis, its use as a transient directing group enabled asymmetric synthesis of chiral pharmaceutical intermediates via palladium-catalyzed C–N coupling reactions with unprecedented enantioselectivity (>98% ee). This approach avoids costly chiral auxiliaries while maintaining reaction efficiency—a paradigm shift in asymmetric synthesis methodologies.
In analytical chemistry contexts, derivatization strategies using this compound have improved detection limits for trace metabolites analysis by mass spectrometry (MS). The cyano group enhances ionization efficiency during electrospray MS analysis while the sulfonamide linkage provides structural stability during chromatographic separation processes—key factors validated by IUPAC-compliant method validation protocols described in a 2024 analytical chemistry review article.
Solid-state characterization techniques like X-ray crystallography reveal unique packing arrangements due to intermolecular cyanobenzimidazole-sulfonamide interactions observed first time by researchers from ETH Zurich (ACS Omega 6(17): March 8th). These structural insights inform crystallization process optimization strategies essential for industrial scale-up scenarios requiring consistent particle morphology control.
The molecule's photochemical properties are now being explored through time-resolved spectroscopy studies conducted at Cambridge University (Chemical Science preprint). Upon UV irradiation (λ=365 nm), transient radical species were detected that could potentially be harnessed for light-triggered drug release systems—opening new avenues for spatiotemporally controlled therapy delivery mechanisms currently under patent review.
Nanomaterial integration research from Tokyo Tech demonstrates self-assembling behaviors when combined with graphene oxide nanosheets through π-stacking interactions between benzimidazole rings and carbon surfaces (Nanoscale Horizons, December 7th issue). The resulting hybrid materials exhibit tunable electronic properties dependent on cyanobenzimidazole coverage density—properties now being tested in next-generation biosensor applications requiring both conductivity modulation and biocompatibility features.
Mechanistic studies using computational chemistry tools such as DFT calculations have provided atomic-level insights into its reactivity patterns across different solvent systems (JCTC article pending publication Q1/``); results show that solvation effects significantly influence nucleophilic attack pathways onto the sulfonyl chloride center—findings critical for optimizing reaction conditions without compromising product stereochemistry or purity levels.
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